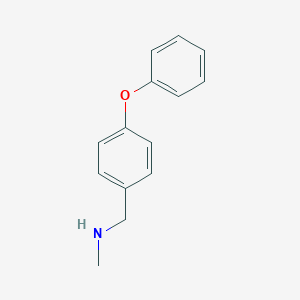

N-甲基-1-(4-苯氧基苯基)甲胺

描述

Synthesis Analysis

The synthesis of N-methyl-1-(4-phenoxyphenyl)methanamine and related compounds involves several chemical strategies, including the use of Schiff bases reduction route and condensation reactions. For instance, molecular structures of certain derivatives have been synthesized via Schiff bases reduction route, highlighting the versatility and utility of these synthetic approaches in generating compounds with specific structural features (Ajibade & Andrew, 2021). Additionally, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized through a polyphosphoric acid condensation route, demonstrating a high-yielding reaction and showcasing the compound's spectroscopic characterization techniques (Shimoga, Shin, & Kim, 2018).

Molecular Structure Analysis

The molecular structure of N-methyl-1-(4-phenoxyphenyl)methanamine and its derivatives often features asymmetric units and significant intermolecular hydrogen bonding, crucial for understanding their chemical behavior. For example, certain derivatives consist of asymmetric units in orthorhombic and monoclinic crystal systems, stabilized by secondary intermolecular interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their diverse chemical properties. The reductive amination of specific precursors with N-alkylamines is a notable reaction, leading to the production of compounds distinguishable from other closely related series through analytical methods like liquid chromatography and mass spectral analysis (Deruiter, Clark, & Noggle, 1990).

Physical Properties Analysis

The physical properties, such as luminescence and nonlinear optical properties of derivatives, are significant for applications in material science. Compounds like 2-((E)-((4-((4-methoxyphenyl)ethynyl)phenyl)imino)methyl-4-((E)phenyldiazenyl)phenol have been synthesized and characterized, showing room temperature luminescence due to π* → π transition and displaying second harmonic generation (SHG) property, indicative of their potential in optical applications (Mohite, Patil-Deshmukh, & Chavan, 2020).

科学研究应用

神经化学和神经毒性

对N-甲基-1-(4-苯氧基苯基)甲胺(及其密切相关化合物)的神经化学效应和潜在神经毒性的研究揭示了其对中枢神经系统的作用。研究探讨了其急性和长期效应,包括对神经递质释放和神经元完整性的影响。对这些化合物的神经毒性潜力的调查突出了理解它们对5-羟色胺和多巴胺系统的选择性影响的重要性,这可能有助于治疗应用和安全性概况(McKenna & Peroutka, 1990)。

细胞色素P450同工酶相互作用

与细胞色素P450同工酶的相互作用是理解N-甲基-1-(4-苯氧基苯基)甲胺的代谢和药代动力学概况的关键方面。鉴定这些同工酶的选择性化学抑制剂对于预测药物相互作用和优化治疗效果具有重要意义。这类研究有助于对新化合物的更广泛药理特性进行表征(Khojasteh et al., 2011)。

在心理治疗中的潜力

对N-甲基-1-(4-苯氧基苯基)甲胺辅助心理治疗的探索,特别是针对创伤后应激障碍(PTSD)等疾病,突显了它促进治疗过程的潜力。通过增强社交性和共情能力,它可能支持更有效的心理治疗会话,为其临床应用的持续研究提供基础(Sessa et al., 2019)。

对神经退行性疾病的影响

N-甲基-1-(4-苯氧基苯基)甲胺研究对神经退行性疾病的影响深远,特别是在理解导致帕金森病等疾病的环境和化学因素方面。通过研究相关化合物的神经毒性效应,科学家旨在揭示潜在的风险因素和这些疾病潜在机制,为预防和治疗策略提供途径(Landrigan et al., 2005)。

安全和危害

作用机制

Target of Action

N-Methyl-4-phenoxybenzylamine, also known as N-METHYL-N-(4-PHENOXYBENZYL)AMINE or N-methyl-1-(4-phenoxyphenyl)methanamine, is primarily used as a TRPV4 antagonist . The TRPV4 (Transient Receptor Potential Vanilloid 4) is a member of the TRP family of ion channels and is known to play a crucial role in maintaining cellular homeostasis .

Mode of Action

As a TRPV4 antagonist, N-Methyl-4-phenoxybenzylamine works by blocking the TRPV4 channels , thereby inhibiting the flow of ions through these channels . This action can lead to changes in the cellular environment, affecting various physiological processes .

Biochemical Pathways

Given its role as a trpv4 antagonist, it is likely to impact pathways related toion homeostasis and cellular signaling .

Pharmacokinetics

Like other small molecules, its bioavailability is likely influenced by factors such as itssolubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of N-Methyl-4-phenoxybenzylamine’s action are largely dependent on its role as a TRPV4 antagonist. By blocking TRPV4 channels, it can alter ion concentrations within cells , potentially affecting a variety of cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-Methyl-4-phenoxybenzylamine .

属性

IUPAC Name |

N-methyl-1-(4-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBKPTGYRUSBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442434 | |

| Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(4-phenoxyphenyl)methanamine | |

CAS RN |

169943-40-2 | |

| Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)